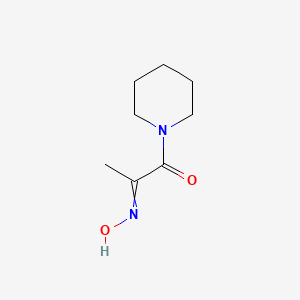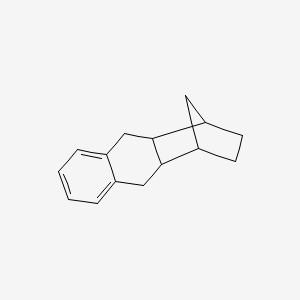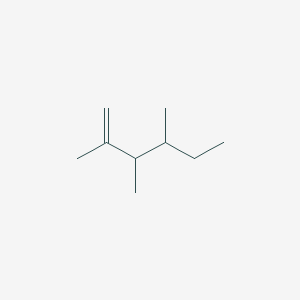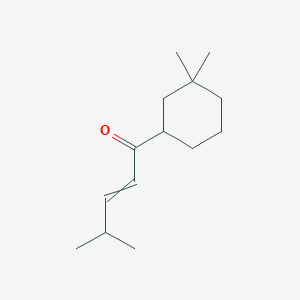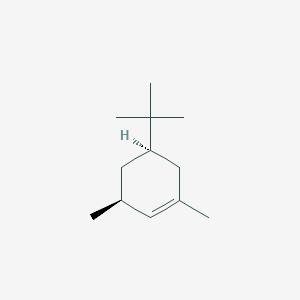
(3S,5R)-5-tert-Butyl-1,3-dimethylcyclohex-1-ene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3S,5R)-5-tert-Butyl-1,3-dimethylcyclohex-1-ene: is a chiral compound with a unique structure characterized by the presence of a tert-butyl group and two methyl groups on a cyclohexene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3S,5R)-5-tert-Butyl-1,3-dimethylcyclohex-1-ene typically involves the use of chiral catalysts and specific reaction conditions to ensure the desired stereochemistry. One common method involves the hydrogenation of a precursor compound in the presence of a chiral catalyst to achieve the desired (3S,5R) configuration . The reaction conditions often include controlled temperature and pressure to optimize yield and selectivity.
Industrial Production Methods
Industrial production of this compound may involve large-scale hydrogenation processes using flow microreactor systems. These systems offer advantages such as increased efficiency, better control over reaction conditions, and scalability . The use of flow microreactors also enhances the sustainability of the production process by reducing waste and energy consumption.
Analyse Chemischer Reaktionen
Types of Reactions
(3S,5R)-5-tert-Butyl-1,3-dimethylcyclohex-1-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction: Reduction reactions can further modify the cyclohexene ring or the substituents.
Substitution: The tert-butyl and methyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
(3S,5R)-5-tert-Butyl-1,3-dimethylcyclohex-1-ene has several scientific research applications:
Biology: The compound’s chiral nature makes it useful in studying enzyme-substrate interactions and chiral recognition processes.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism by which (3S,5R)-5-tert-Butyl-1,3-dimethylcyclohex-1-ene exerts its effects involves its interaction with molecular targets and pathways. The compound’s chiral centers play a crucial role in its binding affinity and specificity towards enzymes and receptors. The tert-butyl group provides steric hindrance, influencing the compound’s reactivity and interactions with other molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (3R,5R)-5-tert-Butyl-1,3-dimethylcyclohex-1-ene
- (3S,5S)-5-tert-Butyl-1,3-dimethylcyclohex-1-ene
- (3R,5S)-5-tert-Butyl-1,3-dimethylcyclohex-1-ene
Uniqueness
(3S,5R)-5-tert-Butyl-1,3-dimethylcyclohex-1-ene is unique due to its specific stereochemistry, which imparts distinct physical and chemical properties. The presence of the tert-butyl group and the specific (3S,5R) configuration make it a valuable compound in stereochemical studies and applications .
Eigenschaften
CAS-Nummer |
66820-11-9 |
|---|---|
Molekularformel |
C12H22 |
Molekulargewicht |
166.30 g/mol |
IUPAC-Name |
(3S,5R)-5-tert-butyl-1,3-dimethylcyclohexene |
InChI |
InChI=1S/C12H22/c1-9-6-10(2)8-11(7-9)12(3,4)5/h6,9,11H,7-8H2,1-5H3/t9-,11-/m1/s1 |
InChI-Schlüssel |
VCFDZQNKXJWFLP-MWLCHTKSSA-N |
Isomerische SMILES |
C[C@H]1C[C@H](CC(=C1)C)C(C)(C)C |
Kanonische SMILES |
CC1CC(CC(=C1)C)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


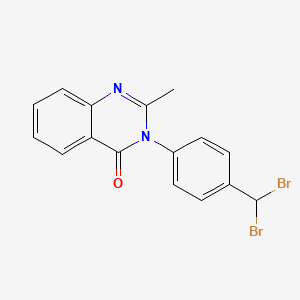
![1,2,3,4,5-Pentafluoro-6-[(2-methylprop-2-en-1-yl)oxy]benzene](/img/structure/B14480053.png)
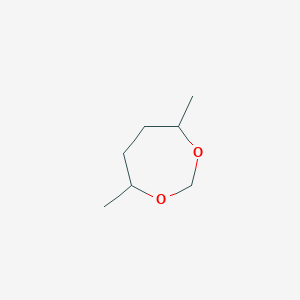
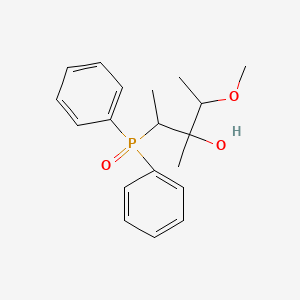
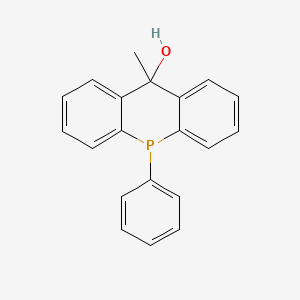

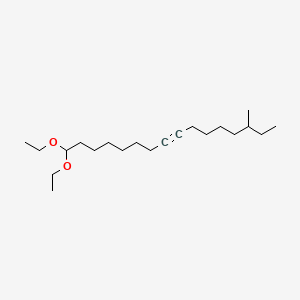

![Magnesium, bromo[4-(trimethylsilyl)-3-butynyl]-](/img/structure/B14480096.png)
